11β,13-二氢乳草素

描述

11beta,13-Dihydrolactucin analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

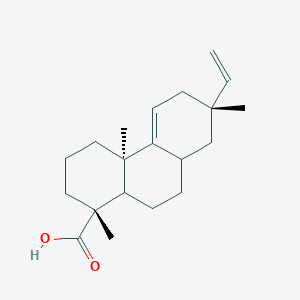

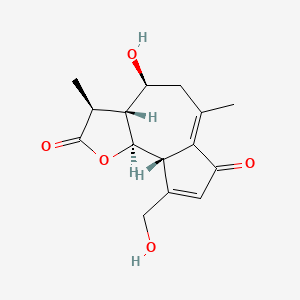

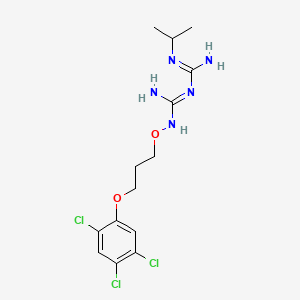

11beta,13-dihydrolactucin is a sesquiterpene lactone obtained by formal hydrogenation across the 11,13-double bond of lactucin. Found in chicory It has a role as a plant metabolite. It is an azulenofuran, a cyclic terpene ketone, an enone, a secondary alcohol, a sesquiterpene lactone and a primary alcohol. It derives from a lactucin.

科学研究应用

分子基础和治疗潜力

11β,13-二氢乳草素与 11β-羟基类固醇脱氢酶 1 型 (11β-HSD1) 密切相关,11β-HSD1 是一种将非活性可的松转化为活性皮质醇的酶。该酶在各种生理和病理过程中发挥着重要作用,特别是在增强糖皮质激素受体激活方面。了解 11β-HSD1 的分子基础,包括它与 11β,13-二氢乳草素等物质的相互作用,对潜在的治疗应用具有影响。例如,抑制 11β-HSD1 还原酶活性可能有利于治疗肥胖、代谢综合征、青光眼和骨质疏松症 (Tomlinson 等人,2004 年)。

镇痛和镇静活性

研究表明,11β,13-二氢乳草素作为乳草素的衍生物,具有镇痛作用。在动物模型中,已显示其具有与布洛芬(一种用于止痛的标准药物)相当的镇痛特性。这表明其有可能开发成一种天然镇痛疗法 (Wesołowska 等人,2006 年)。

酶促表征和选择性

11β,13-二氢乳草素及相关化合物的酶促表征和选择性对于了解其治疗潜力至关重要。这些化合物抑制 11β-HSD1 的特异性及其对糖皮质激素活性的影响在治疗代谢紊乱中的潜在应用中起着关键作用 (Xiang 等人,2008 年)。

对下丘脑-垂体-肾上腺轴的影响

11β,13-二氢乳草素与 11β-HSD1 的相互作用对下丘脑-垂体-肾上腺 (HPA) 轴有重大影响。这种相互作用影响身体对压力的反应,并与代谢综合征有关。了解这种关系可以为管理压力相关疾病和代谢综合征提供新的方法 (Cooper 和 Stewart,2009 年)。

基因多态性和代谢综合征

探索 11β,13-二氢乳草素影响的 11β-HSD1 的遗传变异,可以深入了解代谢综合征。对 11β-HSD1 基因中的单核苷酸多态性 (SNP) 及其与代谢综合征的关系的研究可能导致在管理代谢紊乱中采用个性化医疗方法 (Miyamoto 等人,2009 年)。

安全和危害

作用机制

Target of Action

11beta,13-Dihydrolactucin, also known as 11,13-dihydrolactucin, is a sesquiterpene lactone . It is a plant metabolite and is functionally related to lactucin It is associated with the action of mineralocorticoids in tissues such as the kidney, large intestine, placenta, and salivary glands .

Mode of Action

It is known to have several biological properties, including antioxidant, anti-inflammatory, and antitumor activities . It has also been shown to have a positive effect on the immune system and acts as an antimicrobial agent .

Biochemical Pathways

Given its antioxidant, anti-inflammatory, and antitumor properties , it can be inferred that it may interact with pathways related to these biological processes.

Result of Action

11beta,13-Dihydrolactucin exhibits several biological properties, including antioxidant, anti-inflammatory, and antitumor activities . These suggest that the compound may protect cells from oxidative damage, reduce inflammation, and inhibit tumor growth. It has also been shown to have a positive effect on the immune system and acts as an antimicrobial agent .

生化分析

Biochemical Properties

11beta,13-Dihydrolactucin plays a significant role in biochemical reactions, particularly as a plant metabolite. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a structural derivative of lactucin and is involved in metabolic reactions in plants . The compound’s interactions with enzymes and proteins are crucial for its role as a plant metabolite, influencing various biochemical pathways.

Cellular Effects

11beta,13-Dihydrolactucin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression and metabolic activities, thereby affecting overall cellular function .

Molecular Mechanism

The molecular mechanism of 11beta,13-Dihydrolactucin involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11beta,13-Dihydrolactucin can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies. The compound’s stability and degradation are crucial factors in determining its long-term effects on cellular processes .

Dosage Effects in Animal Models

The effects of 11beta,13-Dihydrolactucin vary with different dosages in animal models. Studies have shown that different dosages can lead to varying effects, including threshold effects and potential toxic or adverse effects at high doses. Understanding the dosage effects is essential for determining the compound’s safety and efficacy .

Metabolic Pathways

11beta,13-Dihydrolactucin is involved in various metabolic pathways, interacting with enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in which the compound is involved .

Transport and Distribution

The transport and distribution of 11beta,13-Dihydrolactucin within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biochemical effects .

Subcellular Localization

11beta,13-Dihydrolactucin’s subcellular localization involves targeting signals or post-translational modifications that direct it to specific compartments or organelles. These localization processes are essential for the compound’s activity and function within cells .

属性

IUPAC Name |

(3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,7,9,12-14,16-17H,3,5H2,1-2H3/t7-,9-,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZZKRDEPZMPLJ-WLVQVHLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019932 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83117-63-9 | |

| Record name | 11β,13-dihydrolactucin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the novel extraction and purification method described for 11,13-dihydrolactucin and lactucin from chicory roots?

A1: The study by [] introduces a novel three-step large-scale extraction and purification method for 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from chicory roots. This is significant because it addresses the challenge of obtaining large quantities of these bioactive compounds, which were previously limited by the availability of commercial standards and the lack of efficient extraction methods. The new method utilizes a water maceration step that favors the hydrolysis of conjugated forms of DHLc and Lc, leading to higher yields of the desired compounds. This development can potentially facilitate further research on the biological potential of these STLs and their semisynthetic analogues. []

Q2: Why is the semisynthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate important for the study of chicory STLs?

A2: The research highlights the synthesis of 11,13-dihydrolactucin-oxalate and lactucin-oxalate, which are not commercially available. [] These compounds, along with other synthesized or extracted STLs, serve as crucial analytical standards for studying the biological activity of chicory-derived STLs. The availability of these standards allows for accurate identification and quantification of these compounds in complex mixtures, paving the way for more comprehensive investigations into their potential health benefits and applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)

![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)

![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)

![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)

![1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester](/img/structure/B1242869.png)

![2-[(3R,5R)-5-[(9E,11E,13E)-hexadeca-9,11,13-trienyl]-3,5-dimethyl-dioxolan-3-yl]acetic Acid](/img/structure/B1242870.png)